molecular formula C8H15N5O B244539 N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide

Cat. No.: B244539
M. Wt: 197.24 g/mol
InChI Key: ANOPQYSMPMCNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres of carboxylic acids

Preparation Methods

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-ethyl-2H-tetrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s tetrazole moiety allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-dimethylpropanamide can be compared with other tetrazole derivatives such as:

  • N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide

These compounds share the tetrazole moiety but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C8H15N5O/c1-5-13-11-7(10-12-13)9-6(14)8(2,3)4/h5H2,1-4H3,(H,9,11,14)

InChI Key

ANOPQYSMPMCNHK-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C(C)(C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C(C)(C)C

Origin of Product

United States

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